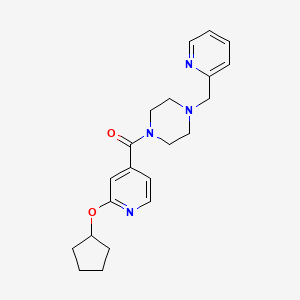

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(15-17)27-19-6-1-2-7-19)25-13-11-24(12-14-25)16-18-5-3-4-9-22-18/h3-5,8-10,15,19H,1-2,6-7,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYJQVAUMXXBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used as an oxidizing agent.

Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-tubercular Activity

The compound has been synthesized and evaluated for its anti-tubercular properties against Mycobacterium tuberculosis H37Ra. In a study, several derivatives exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential as an anti-tubercular agent.

2. Protein Kinase Inhibition

Research has also focused on the compound's ability to inhibit protein kinases. A series of derivatives were synthesized and tested against various protein kinases, revealing that the structural features of the compound are crucial for maintaining inhibitory potency. The planar pyrido[3,4-g]quinazoline tricyclic system was identified as essential for efficacy in this context .

3. Potential Antidepressant and Anticancer Properties

Computational models such as the Prediction of Activity Spectra for Substances (PASS) have predicted that this compound may exhibit antidepressant effects due to its structural similarities with known antidepressants. Additionally, preliminary studies suggest potential cytotoxicity against various cancer cell lines, warranting further investigation into its anticancer properties.

Biochemical Research Applications

1. Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored to evaluate their biological activities further. For instance, derivatives were synthesized from (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and tested against a panel of protein kinases, demonstrating the importance of specific structural features for maintaining activity .

2. Interaction Studies

Molecular docking and dynamics simulations have been employed to study interactions between this compound and various biological targets. These studies are critical for understanding the mechanism of action and optimizing the pharmacological profile of the compound.

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s piperazine methanone core is shared with several analogs, but substituents on the aromatic rings and piperazine nitrogen significantly influence its properties. Below is a comparative analysis:

| Compound | Key Structural Features | Functional Implications |

|---|---|---|

| (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone | - 2-Cyclopentyloxy pyridine - 4-(Pyridin-2-ylmethyl)piperazine |

Enhanced lipophilicity (cyclopentyloxy) and potential for π-π stacking (pyridinylmethyl) . |

| 4-(2-Pyridinyl)piperazinomethanone () | - Thiophene-2-carbonyl group - 4-Pyridinylpiperazine |

Reduced steric bulk compared to cyclopentyloxy; thiophene may improve metabolic stability . |

| Compound 5 () | - 4-(1H-Pyrazol-4-yl)butanoyl group - 4-(4-Trifluoromethylphenyl)piperazine |

Trifluoromethyl group increases electronegativity and bioavailability . |

| MK45 (RTC6) () | - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group - Thiophen-2-ylbutanoyl |

Halogen and trifluoromethyl groups enhance binding to hydrophobic pockets . |

Physicochemical and Pharmacokinetic Properties

- Electronic Effects : Pyridin-2-ylmethyl substitution may enhance π-stacking interactions with aromatic residues in target proteins, whereas trifluoromethyl groups (as in ) improve metabolic resistance .

Biological Activity

The compound (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This indicates that the compound consists of 19 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The presence of piperazine and pyridine moieties suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. Specifically, the piperazine ring is known for its ability to modulate receptor activity, particularly in the central nervous system.

Potential Targets

- Cannabinoid Receptors : Compounds with piperazine structures have shown promise as cannabinoid receptor antagonists, which may influence appetite regulation and other metabolic processes .

- Tyrosine Kinase Inhibitors : The compound may exhibit inhibitory effects on tyrosine kinases, which are critical in various signaling pathways associated with cell proliferation and differentiation .

Antimicrobial Activity

Recent studies have demonstrated that similar piperazine derivatives possess significant antimicrobial properties. For instance, a study reported that certain piperazine derivatives displayed potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. While specific data on our compound's antimicrobial efficacy is limited, its structural similarities suggest it may exhibit comparable effects.

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized various piperazine derivatives and tested them against multiple bacterial strains. The results indicated that compounds with structural motifs similar to our target exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

- Receptor Binding Studies : Another investigation focused on the binding affinity of structurally related compounds to cannabinoid receptors. It was found that modifications in the piperazine ring significantly affected receptor selectivity and potency .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone?

The synthesis typically involves:

Introduction of the cyclopentyloxy group to the pyridine ring via nucleophilic aromatic substitution, requiring anhydrous conditions and a base (e.g., NaH) in solvents like DMF or acetonitrile .

Formation of the methanone bridge using a coupling reagent (e.g., EDCI or HATU) to link the modified pyridine to the piperazine derivative. This step often requires inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to minimize side reactions .

Functionalization of the piperazine ring with a pyridin-2-ylmethyl group via alkylation or reductive amination, using catalysts like Pd/C or Cu(I) for improved regioselectivity .

Q. Critical Parameters :

- Solvent polarity (e.g., DMSO enhances nucleophilicity ).

- Stoichiometric control to avoid over-alkylation .

(Basic)

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., cyclopentyloxy vs. pyridinylmethyl groups). Aromatic proton splitting patterns in pyridine (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs. For example, bond angles around the methanone group can reveal steric strain affecting bioactivity .

(Advanced)

Q. How can researchers optimize low yields in the piperazine-pyridine coupling step?

Methodological Strategies :

- Catalyst Screening : Test Pd(0)/Cu(I) systems to enhance cross-coupling efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h while maintaining >80% yield .

Q. Data-Driven Adjustments :

- Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) .

(Advanced)

Q. How to resolve contradictions in binding affinity data across SPR, ITC, and molecular docking studies?

Analytical Framework :

Validate Assay Conditions :

- Ensure consistent pH (7.4 vs. 6.8 buffers) and ionic strength across SPR and ITC .

- Confirm compound purity (>95% via HPLC) to exclude impurities skewing results .

Cross-Validation :

- Use SPR for kinetic analysis (ka/kd rates) and ITC for thermodynamic profiling (ΔH, ΔS). Discrepancies may indicate allosteric binding .

- Refine docking parameters (e.g., solvation effects) using software like AutoDock Vina to align computational predictions with experimental data .

(Advanced)

Q. What strategies assess metabolic stability in preclinical studies?

Experimental Design :

In Vitro Liver Microsome Assays :

- Incubate the compound with human/rat liver microsomes (37°C, NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS .

Metabolite Identification :

- Use high-resolution MS/MS to detect hydroxylation or demethylation products. For example, oxidation of the cyclopentyl group is a common metabolic soft spot .

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., CF₃) on the pyridine ring to reduce CYP450-mediated degradation .

(Basic)

Q. What are common synthetic impurities, and how are they mitigated?

Impurity Profile :

(Advanced)

Q. How to design analogues for structure-activity relationship (SAR) studies?

Methodology :

Targeted Modifications :

- Cyclopentyloxy Group : Replace with cyclohexyl or adamantyl to assess steric effects on receptor binding .

- Pyridin-2-ylmethyl Substituent : Introduce halogens (Cl, F) to modulate electron density and π-π stacking .

Bioassay Testing :

- Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Computational Modeling :

- Generate QSAR models using MOE or Schrödinger to predict IC₅₀ values based on substituent Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.